
2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol
Descripción general
Descripción
The compound “2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol” is a chemical compound with a molecular weight of 202.05 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H8BrNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound “this compound” is a powder in physical form . Its melting point is 59-60 degrees Celsius .Aplicaciones Científicas De Investigación
Synthetic Applications and Structural Characterizations
Synthetic Methodologies and Catalysis
Bromopyridine derivatives, such as 3-bromopyridine, have been utilized in palladium-catalyzed coupling reactions, demonstrating their importance in the synthesis of complex molecules with high enantioselectivity (Clayden & Hennecke, 2008). Similarly, compounds featuring bromopyridine groups play a crucial role in creating novel coordination complexes, as seen in the synthesis and crystal structure analysis of Schiff base compounds (Wang, Nong, Sht, & Qi, 2008).
Molecular Architecture and Design
The use of bromopyridine derivatives facilitates the development of polymers with controlled molecular architecture, showcasing a convergent approach to dendritic macromolecules (Hawker & Fréchet, 1990). This methodology underscores the compound's utility in designing materials with precise structural features.
Supramolecular Chemistry
Bromopyridine and its derivatives have been involved in studies focusing on molecular recognition and supramolecular assembly formation. These studies highlight the compound's ability to engage in hydrogen bonding and other non-covalent interactions, which are pivotal in constructing complex molecular systems (Varughese & Pedireddi, 2006).
Functional Materials Development
Catalysis and Green Chemistry
Research into bromopyridine derivatives extends into catalysis, where these compounds serve as intermediates in synthesizing functional materials, such as in the palladium-catalyzed cyclization processes (Cho & Kim, 2008). This application is significant for developing sustainable chemical processes.
Bioactive Compound Synthesis
Bromopyridine derivatives are utilized in synthesizing compounds with potential biological activities. Their role in creating gemini surfactants exemplifies the intersection of organic synthesis and biologically active molecule development, highlighting their versatility in designing compounds with specific biological functions (Bhadani & Singh, 2009).
Safety and Hazards
The safety information for “2-((3-Bromopyridin-2-yl)oxy)ethan-1-ol” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(3-bromopyridin-2-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHCSVAQQLLOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
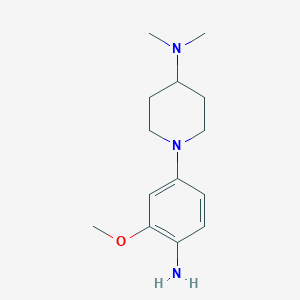
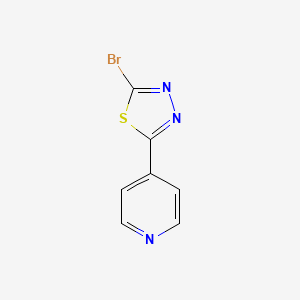
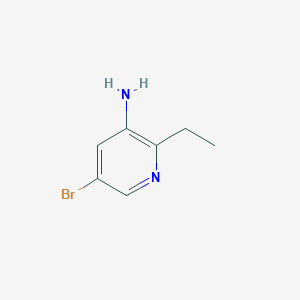
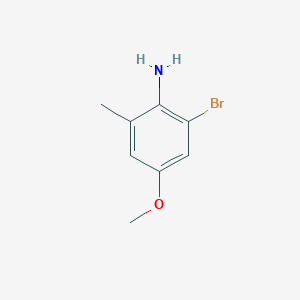

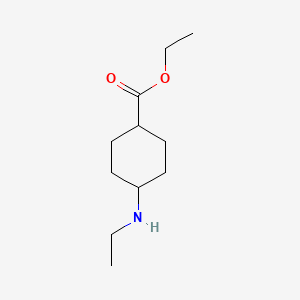

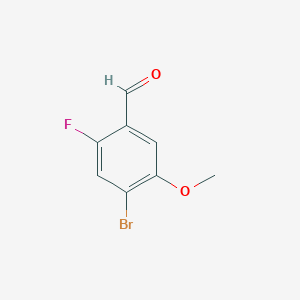
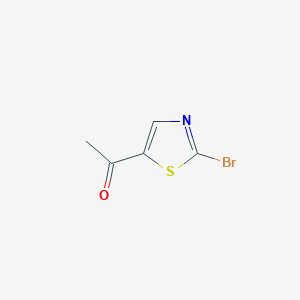
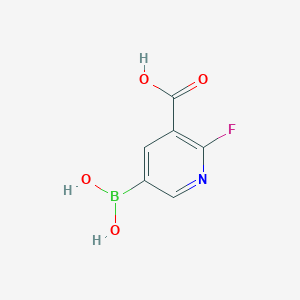
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)
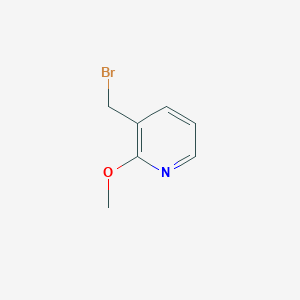
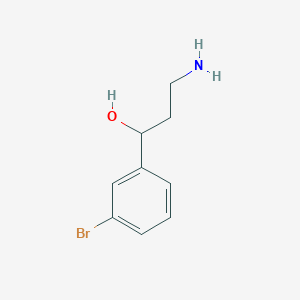
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)
